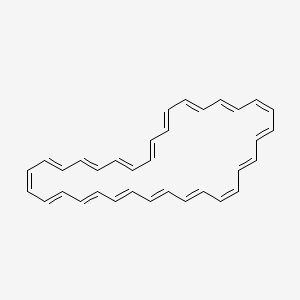![molecular formula C23H21Br3 B14638091 1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene] CAS No. 56620-94-1](/img/structure/B14638091.png)
1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Tris[4-(bromomethyl)phenyl]ethane: is an organic compound with the molecular formula C23H21Br3 It is a brominated derivative of triphenylethane, characterized by three bromomethyl groups attached to the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane can be synthesized through a multi-step process. One common method involves the bromination of 1,1,1-tris(4-methylphenyl)ethane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The bromination process replaces the methyl groups with bromomethyl groups, resulting in the formation of 1,1,1-Tris[4-(bromomethyl)phenyl]ethane .
Industrial Production Methods: While specific industrial production methods for 1,1,1-Tris[4-(bromomethyl)phenyl]ethane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: Products include azides, thioethers, and ethers, depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
1,1,1-Tris[4-(bromomethyl)phenyl]ethane has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as flame retardancy and thermal stability.
Biological Studies: It can be employed in the design of biologically active molecules and probes for studying biochemical pathways.
Industrial Applications: The compound’s brominated structure makes it useful in the development of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,1-Tris[4-(bromomethyl)phenyl]ethane primarily involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(4-bromophenyl)benzene: This compound has a similar brominated aromatic structure but differs in the arrangement of the bromine atoms on the benzene ring.
1,1,1-Tris[4-(chloromethyl)phenyl]ethane: This compound is similar but contains chloromethyl groups instead of bromomethyl groups.
Uniqueness: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane is unique due to its specific bromomethyl substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of bromine atoms enhances its electrophilicity, making it a valuable intermediate in various chemical transformations .
Propriétés
Numéro CAS |
56620-94-1 |
|---|---|
Formule moléculaire |
C23H21Br3 |
Poids moléculaire |
537.1 g/mol |
Nom IUPAC |
1-[1,1-bis[4-(bromomethyl)phenyl]ethyl]-4-(bromomethyl)benzene |
InChI |
InChI=1S/C23H21Br3/c1-23(20-8-2-17(14-24)3-9-20,21-10-4-18(15-25)5-11-21)22-12-6-19(16-26)7-13-22/h2-13H,14-16H2,1H3 |
Clé InChI |
CRGFHSDXDCPUJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)CBr)(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


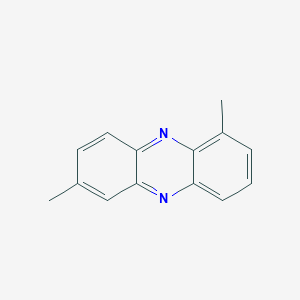
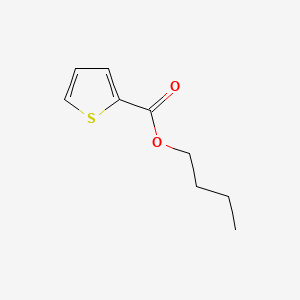
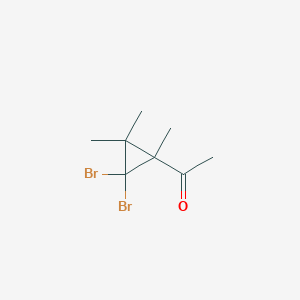
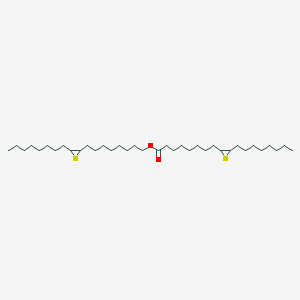
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
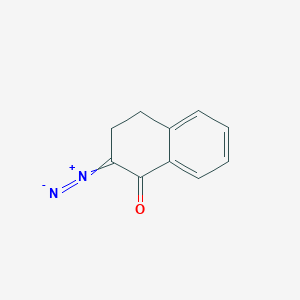

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
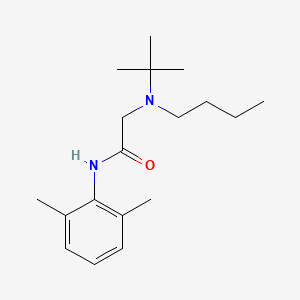
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)

